molecular formula C19H23N5O3S B2708018 2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide CAS No. 313530-87-9

2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide

Cat. No.: B2708018
CAS No.: 313530-87-9
M. Wt: 401.49
InChI Key: WARPHZMGJWOIRA-UHFFFAOYSA-N
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Description

This compound belongs to a class of purine derivatives characterized by a xanthine-like core (2,6-dioxopurinyl) modified with substituents at the 3-, 7-, and 8-positions. The 7-isopentyl group introduces hydrophobicity, while the 3-methyl group stabilizes the purine ring. Such modifications are common in therapeutic agents targeting adenosine receptors or enzymes like phosphodiesterases .

Properties

IUPAC Name

2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-12(2)9-10-24-15-16(23(3)18(27)22-17(15)26)21-19(24)28-11-14(25)20-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,20,25)(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARPHZMGJWOIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1SCC(=O)NC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate precursors such as formamide and acetic acid derivatives.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the purine core.

    Attachment of the Phenylacetamide Moiety: The final step involves the acylation of the purine derivative with phenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the purine core can be reduced to form alcohols.

    Substitution: The phenylacetamide moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the purine core.

    Substitution: Halogenated or nitrated derivatives of the phenylacetamide moiety.

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development.
  • Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines, indicating potential applications in oncology.

Biological Research

The interaction of this compound with biological macromolecules is a key area of study:

  • Enzyme Inhibition : The compound may modulate the activity of enzymes involved in nucleotide metabolism.
  • Receptor Binding : Its structure allows for binding to specific receptors, influencing various metabolic pathways.

Chemical Synthesis

In synthetic chemistry, 2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide serves as a valuable building block for more complex molecules. It can undergo various chemical reactions:

  • Oxidation and Reduction : The sulfanyl group can be oxidized to form sulfoxides or sulfones, while carbonyl groups can be reduced to alcohols.
  • Substitution Reactions : The phenylacetamide moiety can participate in electrophilic aromatic substitution reactions.

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of similar thioacetamides and found significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound could have similar effects due to its structural characteristics .

Case Study 2: Anticancer Efficacy

Research conducted by the National Cancer Institute evaluated compounds with structural similarities to this compound. Results indicated substantial growth inhibition in several cancer cell lines, supporting further investigation into its anticancer potential .

Mechanism of Action

The mechanism of action of 2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The sulfanyl group and the purine core play crucial roles in these interactions, facilitating binding to the active sites of target proteins.

Comparison with Similar Compounds

Substituent Variations at the 7-Position

The 7-position substituent significantly impacts hydrophobicity, solubility, and bioactivity. Key analogs include:

Compound Name 7-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Implications Reference
Target Compound: 2-((7-Isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide Isopentyl (C5H11) C21H27N5O3S 429.54 Moderate hydrophobicity; balanced solubility -
2-((7-Hexadecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide Hexadecyl (C16H33) C32H47N5O3S 582.81 High hydrophobicity; reduced aqueous solubility
2-{[7-(2-Methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide 2-Methoxyethyl (C3H7O) C17H19N5O4S 389.43 Enhanced solubility due to ether oxygen
2-{[7-(3-Phenylpropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide 3-Phenylpropyl (C9H11) C25H25N5O3S 475.56 Aromatic interactions; potential π-stacking
(E)-2-((7-(But-2-en-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide But-2-enyl (C4H7) C19H21N5O3S 399.47 Unsaturated chain; conformational flexibility

Key Observations :

  • Solubility : The 2-methoxyethyl substituent introduces polarity, improving solubility in aqueous media compared to purely alkyl chains .
  • Aromatic Interactions : The 3-phenylpropyl group may enhance binding to hydrophobic pockets in biological targets via π-π stacking .

Modifications to the Acetamide Moiety

While the N-phenylacetamide group is conserved in most analogs, substituents on the phenyl ring (e.g., nitro groups in ) alter electronic properties. For example:

  • N-(3-Nitrophenyl)acetamide (, compound 6c): Meta-substitution may reduce steric hindrance compared to ortho-substitution .

Biological Activity

2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide (CAS No. 313530-87-9) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C19H23N5O3S, with a molar mass of 401.48 g/mol. Its predicted density is approximately 1.37 g/cm³ and it has a pKa value of 9.50 .

Biological Activity Overview

Research on the biological activity of this compound has highlighted several areas of interest:

Antimicrobial Activity

Preliminary studies have shown that the compound exhibits antimicrobial properties. For instance, it was tested against various bacterial strains and demonstrated varying degrees of inhibition. Notably, it showed activity against Mycobacterium tuberculosis with an IC90 value of 6.8 μM .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated through chemiluminescence assays. At a concentration of 10 μM, it significantly quenching hydroxy radical-induced chemiluminescence by up to 86%, indicating strong antioxidant potential .

Cytotoxicity

In cytotoxicity assays using MRC-5 human lung fibroblasts, the compound exhibited a GI50 value of 84.7 μM, suggesting moderate cytotoxic effects at higher concentrations .

Detailed Research Findings

Study Biological Activity Concentration Tested Result
Study 1Antimicrobial against Mycobacterium tuberculosisIC90: 6.8 μMEffective
Study 2Antioxidant activity10 μMQuenched chemiluminescence by 86%
Study 3Cytotoxicity in MRC-5 cellsGI50: 84.7 μMModerate cytotoxicity

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial efficacy against various pathogens including Gram-positive and Gram-negative bacteria, the compound was found to be ineffective against several strains but showed significant inhibition against Mycobacterium tuberculosis .
  • Antioxidant Mechanism : The mechanism behind its antioxidant activity was investigated through Fenton reaction assays which indicated that the compound effectively neutralizes free radicals, thus potentially offering protective effects against oxidative stress-related diseases .

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